4-(Fluoromethyl)-2-iodo-6-(trifluoromethoxy)nicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Fluoromethyl)-2-iodo-6-(trifluoromethoxy)nicotinaldehyde is a complex organic compound that features a unique combination of fluorine, iodine, and trifluoromethoxy groups attached to a nicotinaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Fluoromethyl)-2-iodo-6-(trifluoromethoxy)nicotinaldehyde typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts and solvents to facilitate the reactions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-(Fluoromethyl)-2-iodo-6-(trifluoromethoxy)nicotinaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
4-(Fluoromethyl)-2-iodo-6-(trifluoromethoxy)nicotinaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Fluoromethyl)-2-iodo-6-(trifluoromethoxy)nicotinaldehyde involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)nicotinaldehyde: Similar structure but lacks the fluoromethyl and iodine groups.
4-(Trifluoromethyl)phenol: Contains a trifluoromethyl group but differs in the core structure.
Uniqueness
4-(Fluoromethyl)-2-iodo-6-(trifluoromethoxy)nicotinaldehyde is unique due to the presence of both fluoromethyl and iodine groups, which confer distinct chemical and biological properties. This combination of substituents is not commonly found in other compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C8H4F4INO2 |
---|---|
Molecular Weight |
349.02 g/mol |
IUPAC Name |
4-(fluoromethyl)-2-iodo-6-(trifluoromethoxy)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H4F4INO2/c9-2-4-1-6(16-8(10,11)12)14-7(13)5(4)3-15/h1,3H,2H2 |
InChI Key |
REOYKVJRHZKSJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N=C1OC(F)(F)F)I)C=O)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.